Ethyl 3-tert-butyl-1-(2,4,6-trimethylbenzyl)-1H-pyrazole-5-carboxylate
Description
Ethyl 3-tert-butyl-1-(2,4,6-trimethylbenzyl)-1H-pyrazole-5-carboxylate (CAS: 306936-99-2) is a pyrazole-based ester derivative with a molecular formula of C₂₀H₂₈N₂O₂ and a molecular weight of 328.45 g/mol . The compound features a pyrazole core substituted at position 1 with a 2,4,6-trimethylbenzyl group and at position 3 with a tert-butyl group, while position 5 is esterified with an ethyl carboxylate (Figure 1). This structural configuration confers significant steric bulk and hydrophobicity, making it relevant in pharmaceutical and materials research for applications such as enzyme inhibition or crystal engineering .
Properties
IUPAC Name |
ethyl 5-tert-butyl-2-[(2,4,6-trimethylphenyl)methyl]pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-8-24-19(23)17-11-18(20(5,6)7)21-22(17)12-16-14(3)9-13(2)10-15(16)4/h9-11H,8,12H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOFWPUQYMFDIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=C(C=C(C=C2C)C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372642 | |
| Record name | Ethyl 3-tert-butyl-1-[(2,4,6-trimethylphenyl)methyl]-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-99-2 | |
| Record name | Ethyl 3-(1,1-dimethylethyl)-1-[(2,4,6-trimethylphenyl)methyl]-1H-pyrazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-tert-butyl-1-[(2,4,6-trimethylphenyl)methyl]-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-tert-butyl-1-(2,4,6-trimethylbenzyl)-1H-pyrazole-5-carboxylate primarily involves a multi-step approach centered on constructing the pyrazole core followed by selective N-alkylation:
- Step 1: Formation of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
This intermediate is synthesized by reacting pinacolone (3,3-dimethyl-butan-2-one) with diethyl oxalate in the presence of sodium ethanolate in ethanol at room temperature (~20°C) over 20 hours. This step forms the pyrazole ring system with the tert-butyl substituent at the 3-position and an ethyl ester at the 5-position. - Step 2: Hydrazine Hydrate Cyclization
The intermediate is treated with hydrazine hydrate and acetic acid in ethanol at 20°C for 20 hours to complete the pyrazole ring closure. - Step 3: N-alkylation with 2,4,6-trimethylbenzyl chloride
The pyrazole nitrogen is alkylated using 2,4,6-trimethylbenzyl chloride under reflux in a suitable solvent such as ethanol or tetrahydrofuran (THF). Catalysts like trimethylaluminum (AlMe3) can be employed to promote the alkylation reaction, typically at temperatures between 80°C and 120°C. Reaction times range from 1 to 24 hours depending on conditions and scale.
This synthetic route is supported by experimental data from peer-reviewed journals and patent literature, showing yields typically between 28% and 70%, depending on reaction optimization.
Industrial Production Considerations
- Reactor Type: Both batch and continuous flow reactors are utilized industrially to maximize yield and product consistency.
- Optimization Parameters: Solvent choice (ethanol, THF, acetonitrile), temperature control (80–120°C), catalyst loading (e.g., 1.5 equivalents of AlMe3), and reaction time are critical variables.
- Purification: The product is purified by column chromatography using ethyl acetate/petroleum ether mixtures (1:4 v/v) or recrystallization from acetonitrile to achieve high purity.
Reaction Scheme Summary
| Step | Reactants / Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pinacolone + Diethyl oxalate + NaOEt, EtOH, 20°C, 20 h | Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate intermediate | ~85% | Formation of pyrazole ring |
| 2 | Hydrazine hydrate + Acetic acid, EtOH, 20°C, 20 h | Pyrazole core completed | High | Cyclization step |
| 3 | 2,4,6-trimethylbenzyl chloride + AlMe3 catalyst, reflux, 80–120°C, 1–24 h | This compound | 28–70% | N-alkylation |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR (400 MHz, DMSO-d6) shows characteristic signals for tert-butyl group (δ 1.44–1.48 ppm), aromatic protons of the 2,4,6-trimethylbenzyl moiety (δ 6.6–7.8 ppm), and ethyl ester protons.
- Mass Spectrometry (MS):
- Electrospray ionization (ESI-MS) confirms molecular ion peak at m/z 329 [M+H]^+.
- X-ray Crystallography:
- Structural confirmation via single-crystal X-ray diffraction reveals bond lengths (C–N ~1.34–1.38 Å) and packing interactions, useful for understanding physicochemical properties and stability.
Reaction Mechanism Insights
- The initial pyrazole ring formation proceeds via condensation of the β-diketone intermediate with hydrazine hydrate, forming the five-membered heterocycle.
- The N-alkylation step is a nucleophilic substitution where the pyrazole nitrogen attacks the electrophilic benzyl chloride, facilitated by Lewis acid catalysis (AlMe3) to increase electrophilicity and reaction rate.
- Reaction conditions are optimized to avoid side reactions such as over-alkylation or decomposition.
Research Findings on Preparation Optimization
- Solvent Effects: Polar aprotic solvents like THF or acetonitrile improve solubility and reaction kinetics for N-alkylation compared to protic solvents.
- Catalyst Loading: Increasing AlMe3 from 1.0 to 1.5 equivalents improves yields by enhancing alkylation efficiency.
- Temperature and Time: Higher temperatures (up to 120°C) reduce reaction time but require careful monitoring to prevent byproduct formation.
- Scale-Up: Successful scale-up to 50 mmol scale has been reported with yields maintained above 80% for related pyrazole syntheses, indicating process robustness.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-tert-butyl-1-(2,4,6-trimethylbenzyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-tert-butyl-1-(2,4,6-trimethylbenzyl)-1H-pyrazole-5-carboxylate is being investigated for its potential therapeutic effects. Its structural components suggest possible activity as:
- Anticancer Agents : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. Research indicates that compounds with similar structures can modulate signaling pathways involved in tumor growth .
- Anti-inflammatory Agents : The compound's ability to interact with biological targets may contribute to anti-inflammatory effects. Studies on related pyrazole compounds have demonstrated efficacy in reducing inflammation markers in vitro and in vivo .
Case Studies
- Anticancer Activity :
- Anti-inflammatory Effects :
Agrochemicals
The compound is also being explored for its applications in agrochemicals:
- Pesticides and Herbicides : Its structural characteristics may allow it to act as a scaffold for developing new agrochemical agents. Pyrazole derivatives are known for their effectiveness against a range of pests and weeds, contributing to sustainable agricultural practices .
Case Studies
- Pesticidal Activity :
- Herbicidal Properties :
Material Science
In material science, this compound is being studied for its properties as a polymer additive:
- Stabilizers and Plasticizers : The compound's thermal stability and compatibility with various polymers make it an attractive candidate for enhancing the performance of plastics and coatings.
Case Studies
- Polymer Blends :
- Coatings :
Mechanism of Action
The mechanism by which Ethyl 3-tert-butyl-1-(2,4,6-trimethylbenzyl)-1H-pyrazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Observations :
- Steric Effects : The 2,4,6-trimethylbenzyl group in the target compound creates greater steric hindrance compared to analogs with smaller substituents (e.g., methyl or phenyl groups). This impacts intermolecular interactions and crystal packing .
- Hydrophobicity : The trimethylbenzyl and tert-butyl groups enhance hydrophobicity, reducing aqueous solubility compared to less substituted analogs like the methyl-substituted derivative (MW 210.27) .
- Electronic Properties : Electron-withdrawing groups (e.g., bromine in CAS 2391987-03-2) alter reactivity, enabling cross-coupling reactions, whereas trifluoromethyl groups (e.g., in SS-5885 from ) improve metabolic stability .
Crystallographic and Supramolecular Features
- Hydrogen Bonding : Pyrazole derivatives often form hydrogen bonds via the carboxylate group. The bulky 2,4,6-trimethylbenzyl group in the target compound may disrupt classical hydrogen-bonding networks, favoring van der Waals interactions instead .
- Crystal Packing : Analogs with smaller substituents (e.g., methyl or phenyl) exhibit tighter packing, as seen in the crystal structure of 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid ().
Biological Activity
Ethyl 3-tert-butyl-1-(2,4,6-trimethylbenzyl)-1H-pyrazole-5-carboxylate (CAS 306936-99-2) is a compound belonging to the pyrazole family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula: C₁₈H₂₅N₃O₂
- Molecular Weight: 328.45 g/mol
- Appearance: White crystalline solid
- Solubility: Soluble in organic solvents such as chloroform and ethanol .
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in various cancer models:
- Cytotoxicity: In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, particularly in hypopharyngeal tumor cells (FaDu). Its efficacy was compared to the reference drug bleomycin, where it induced apoptosis more effectively .
- Mechanism of Action: The mechanism involves the activation of specific receptors that stimulate cell proliferation and inhibit apoptosis. This suggests a potential role in cancer therapy by targeting pathways involved in tumor growth and survival .
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related damage in cells:
- Free Radical Scavenging: this compound demonstrated significant free radical scavenging activity in various assays, indicating its potential use in formulations aimed at reducing oxidative stress .
3. Neuroprotective Effects
Emerging research suggests that pyrazole derivatives may possess neuroprotective properties:
- Neuroprotection Against Oxidative Stress: The compound's ability to scavenge free radicals may contribute to neuroprotection, making it a candidate for further investigation in neurodegenerative diseases .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Ethyl 3-tert-butyl-1-(2,4,6-trimethylbenzyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate derivatives and react with appropriate acylating agents (e.g., 2,4,6-trimethylbenzyl chloride) under reflux in THF or acetonitrile. Use catalysts like AlMe₃ (1.5 equiv) to promote amide bond formation .
- Step 2 : Optimize reaction time (1–24 hours) and temperature (80–120°C) via TLC monitoring. Adjust solvent polarity (e.g., THF vs. DMF) to improve yield .
- Purification : Employ column chromatography with ethyl acetate/petroleum ether (1:4 v/v) or recrystallization from acetonitrile .
- Key Data :
| Parameter | Typical Range | Source |
|---|---|---|
| Reaction Temp | 80–120°C | |
| Catalyst | AlMe₃ (1.5 equiv) | |
| Yield | 28–70% |
Q. How is this compound characterized spectroscopically, and what analytical techniques are critical for confirming its structure?
- Techniques :
- NMR : Use ¹H NMR (400 MHz, DMSO-d₆) to identify substituent environments (e.g., tert-butyl δ 1.44–1.48 ppm, aromatic protons δ 6.6–7.8 ppm) .
- Mass Spectrometry : ESI-MS (m/z 450.2 [M+1]) confirms molecular weight .
- X-ray Crystallography : Resolve bond lengths/angles (e.g., C–N: 1.34–1.38 Å) to validate geometry .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Guidelines :
- Inhalation : Use fume hoods; move to fresh air if exposed .
- Skin/Eye Contact : Rinse with water for 15+ minutes; consult a physician .
- Waste Disposal : Employ licensed disposal services for contaminated materials .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during structure determination?
- Workflow :
- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) for high-resolution datasets .
- Refinement (SHELXL) : Apply riding models for H-atoms (Uiso = 1.2–1.5×Ueq) and analyze R-factors (<5%) .
- Challenges :
- Twinned Data : Use SHELXE for pseudo-merohedral twinning correction .
- Hydrogen Bonding : No strong H-bonds observed; prioritize van der Waals interactions in packing analysis .
Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence its physicochemical properties?
- Analysis :
- Graph Set Theory : Classify C–H···π or π-π stacking interactions (e.g., dihedral angles ~78.7° between aromatic rings) .
- Thermal Stability : Correlate packing density with melting points (e.g., higher density → higher thermal stability) .
Q. How can reaction yields be improved when synthesizing analogs with modified substituents (e.g., fluorinated or trifluoromethyl groups)?
- Strategies :
- Electronic Effects : Introduce electron-withdrawing groups (e.g., CF₃) to enhance electrophilicity at the pyrazole core .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) for better solubility of bulky substituents .
- Case Study :
- Fluorinated Analog : Replace 2,4,6-trimethylbenzyl with 4-fluorobenzyl, achieving 68% yield via AlMe₃-catalyzed coupling .
Q. How should researchers address contradictions between computational predictions and experimental data (e.g., NMR shifts vs. DFT calculations)?
- Resolution Steps :
Validate DFT Parameters : Ensure basis sets (e.g., B3LYP/6-311+G(d,p)) match experimental conditions .
Solvent Effects : Account for DMSO-d₆ polarity in NMR simulations .
Statistical Analysis : Use R² values to quantify correlation between predicted and observed shifts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
